REACTION_CXSMILES
|
[OH-].[K+].C([N:6]1[C:14]2[C:9](=[C:10]([CH3:15])[CH:11]=[CH:12][N:13]=2)[CH2:8][CH2:7]1)(=O)C>CO>[CH3:15][C:10]1[CH:11]=[CH:12][N:13]=[C:14]2[C:9]=1[CH2:8][CH2:7][NH:6]2 |f:0.1|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
N-acetyl-4-methyl-7-azaindoline
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC2=C(C=CN=C12)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
partitioned between methylene chloride and dilute ammonium hydroxide solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2CCNC2=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |